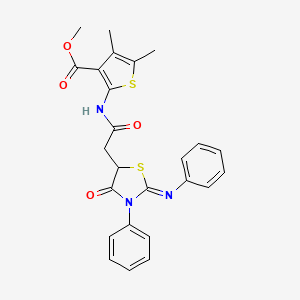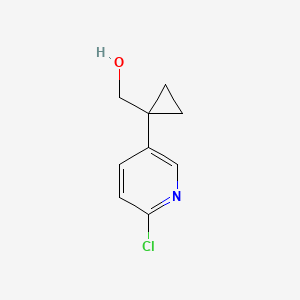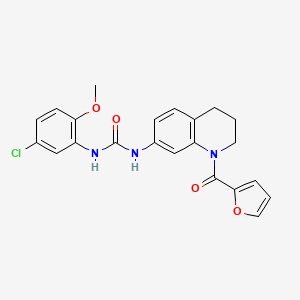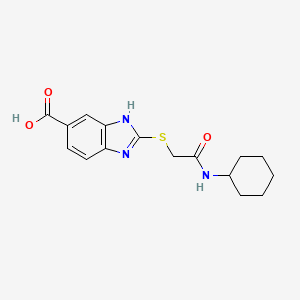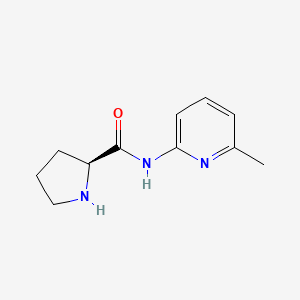
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide, commonly referred to as 2S-MPC, is a novel compound with a wide range of potential applications in scientific research. It is a chiral molecule, meaning that it has two different configurations, and has been used as a building block in the synthesis of various compounds with therapeutic properties. In particular, it has been used in the synthesis of compounds with antifungal, antiviral, and anti-inflammatory activity. We will also discuss the advantages and limitations for lab experiments, as well as the potential future directions of research involving 2S-MPC.
Aplicaciones Científicas De Investigación
2S-MPC has a wide range of potential applications in scientific research. It has been used as a building block in the synthesis of various compounds with therapeutic properties, such as antifungal, antiviral, and anti-inflammatory agents. It has also been used in the synthesis of compounds with potential applications in the treatment of cancer, as well as compounds with potential applications in the treatment of neurological disorders. In addition, 2S-MPC has been used in the synthesis of compounds with potential applications in the treatment of metabolic disorders.
Mecanismo De Acción
The exact mechanism of action of 2S-MPC is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in the synthesis of proteins and lipids. This inhibition of enzyme activity can lead to a decrease in the synthesis of certain proteins and lipids, which can have a range of effects on the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2S-MPC are not yet fully understood. However, some studies have suggested that it may have anti-inflammatory, anti-fungal, and antiviral activity. In addition, it has been suggested that 2S-MPC may have potential applications in the treatment of cancer, as well as in the treatment of neurological and metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2S-MPC in lab experiments is that it is a relatively simple compound to synthesize. Furthermore, it is a chiral molecule, which means that it can be used to synthesize compounds with different configurations. However, one limitation of using 2S-MPC in lab experiments is that its exact mechanism of action is not yet fully understood, which can make it difficult to predict the effects of a given compound.
Direcciones Futuras
There are a number of potential future directions for research involving 2S-MPC. These include further research into its mechanism of action, as well as studies into its potential applications in the treatment of cancer, neurological disorders, and metabolic disorders. In addition, further research into the synthesis of compounds using 2S-MPC as a building block could lead to the development of new therapeutic agents. Finally, further research into the biochemical and physiological effects of 2S-MPC could lead to a better understanding of its potential applications in the treatment of various diseases and disorders.
Métodos De Síntesis
2S-MPC is synthesized via a method known as a condensation reaction. This involves the reaction of a carboxylic acid and an amine, in this case pyrrolidine-2-carboxylic acid and 6-methylpyridine, respectively. The reaction occurs in the presence of a catalyst such as p-toluene sulfonic acid, and the product is a chiral amide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at a temperature of around 80°C.
Propiedades
IUPAC Name |
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-4-2-6-10(13-8)14-11(15)9-5-3-7-12-9/h2,4,6,9,12H,3,5,7H2,1H3,(H,13,14,15)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QILVMVSMHKJUDZ-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)NC(=O)[C@@H]2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-N-(6-methylpyridin-2-yl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

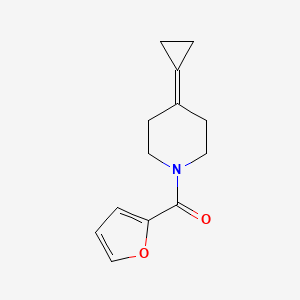
![N-Benzhydryl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B2783990.png)
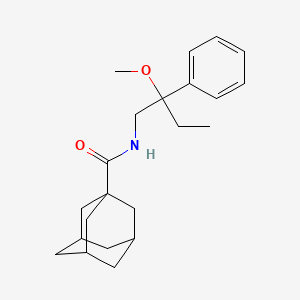
![N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)-4-(1-piperidinylsulfonyl)benzamide](/img/structure/B2783994.png)
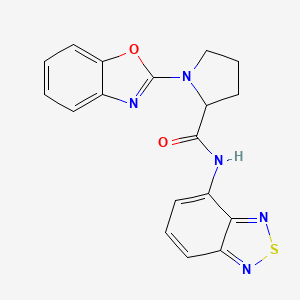
![3-(4-chlorophenyl)-9-(3-isopropoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2783997.png)
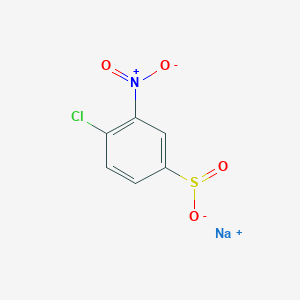
![4-chloro-6-[3,4-dihydro-1(2H)-quinolinyl]-2-pyrimidinamine](/img/structure/B2784000.png)
